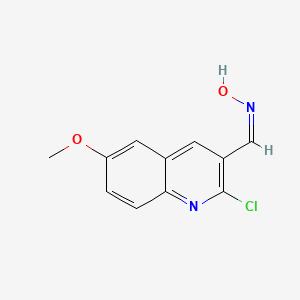
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and an oxime group at the 3-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Oximation Reaction: The aldehyde group at the 3-position is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The oxime group can be oxidized to a nitroso compound or reduced to an amine.
Condensation Reactions: The oxime group can participate in condensation reactions with carbonyl compounds to form imines or oxazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Nitrosoquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Condensation: Imines or oxazole derivatives.
Applications De Recherche Scientifique
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-chloro-6-methoxyquinoline-3-carbaldehyde oxime depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methoxy and oxime groups, making it less versatile in chemical reactions.
6-Methoxyquinoline-3-carbaldehyde: Lacks the chloro and oxime groups, affecting its reactivity and biological activity.
2-Chloro-6-methoxyquinoline: Lacks the oxime group, limiting its application in condensation reactions.
Uniqueness
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime is unique due to the presence of all three functional groups (chloro, methoxy, and oxime), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds and materials.
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
(NZ)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6- |
Clé InChI |
OEUJWQZDVAFKIL-MLPAPPSSSA-N |
SMILES isomérique |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N\O |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


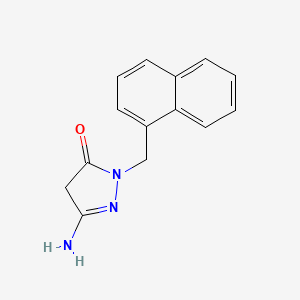
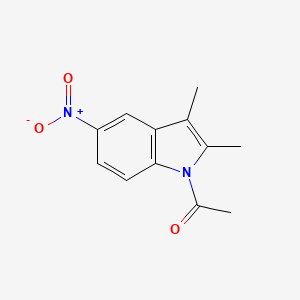

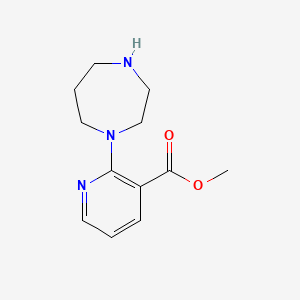



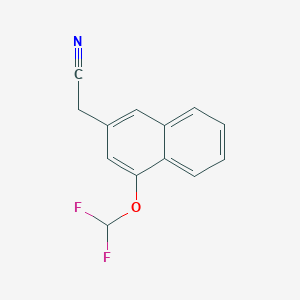
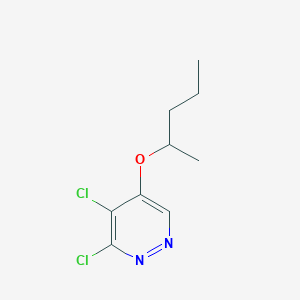
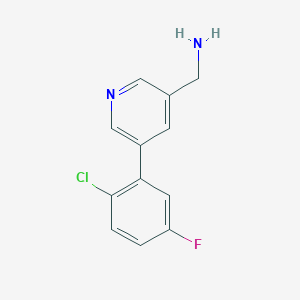

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


